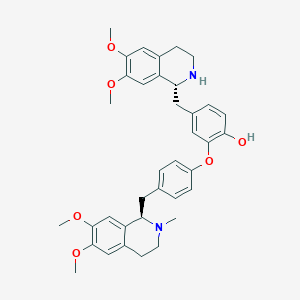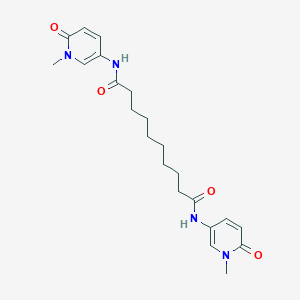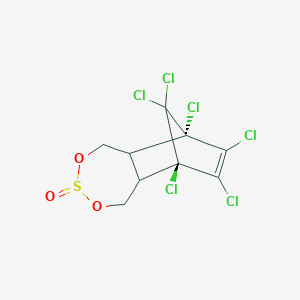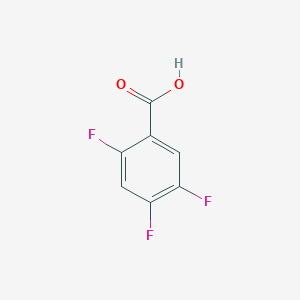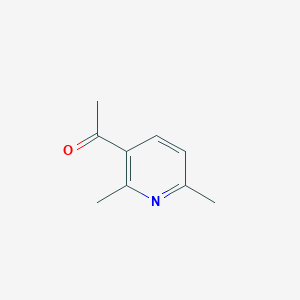
5-乙酰基Rhein
描述
5-Acetyl Rhein is a derivative of Rhein, an anthraquinone compound. Rhein is primarily extracted from traditional medicinal plants such as Rheum palmatum, Aloe barbadensis, Cassia angustifolia, and Polygonum multiflorum . 5-Acetyl Rhein is known for its various pharmacological activities, including anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective effects .
科学研究应用
5-Acetyl Rhein has a wide range of scientific research applications:
Biology: It is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and fibrosis.
Industry: It is used in the development of pharmaceuticals and as a precursor for other bioactive compounds.
作用机制
Target of Action
5-Acetyl Rhein, a derivative of Rhein, is a major medicinal ingredient isolated from several traditional Chinese medicines . The primary targets of Rhein are related to its anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . The pathways related to the targets of Rhein are initiated by the membrane receptor .
Mode of Action
Rhein interacts with its targets through multiple pathways which contain close interactions . The MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis . The therapeutic effect of Rhein, as a multitarget molecule, is the synergistic and comprehensive result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .
Biochemical Pathways
The mechanism of Rhein involves multiple pathways which contain close interactions . From the overall perspective, the pathways which are related to the targets of Rhein, are initiated by the membrane receptor . Then, MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis .
Pharmacokinetics
The absorption of Rhein in beagle dogs is slightly higher than in rats, and the absorption of intravascular route of administration is greater than that of oral administration . After oral administration of Rhein at various doses in rats, Rhein had different plasma pharmacokinetic properties .
Result of Action
Rhein has various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . It has been observed to produce DNA damage and suppress DNA repair in cancer cells . It induces apoptosis via ER stress, calcium, and mitochondria mediated pathways . Rhein also prevents cancer cell invasion into systemic circulation by preventing angiogenesis and breakdown of the extracellular matrix .
Action Environment
生化分析
Cellular Effects
Rhein, an active anthraquinone ingredient, has been shown to have various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . It is plausible that 5-Acetyl Rhein may exert similar effects on various types of cells and cellular processes.
Molecular Mechanism
Rhein’s mechanism involves multiple pathways which contain close interactions . It is initiated by the membrane receptor, then MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis .
Temporal Effects in Laboratory Settings
Rhein has been shown to have beneficial effects on animal models of Diabetic Nephropathy , suggesting that 5-Acetyl Rhein may have similar temporal effects.
Dosage Effects in Animal Models
Rhein has been shown to have beneficial effects on animal models of Diabetic Nephropathy , suggesting that 5-Acetyl Rhein may have similar dosage effects.
Metabolic Pathways
Rhein is known to block the two parallel pathways of MAPK and PI3K-AKT signaling pathways , suggesting that 5-Acetyl Rhein may be involved in similar metabolic pathways.
Transport and Distribution
Rhein is known to be a lipophilic anthraquinone , suggesting that 5-Acetyl Rhein may have similar properties and could interact with various transporters or binding proteins.
Subcellular Localization
Given the lipophilic nature of Rhein , it is plausible that 5-Acetyl Rhein may also localize to similar subcellular compartments.
准备方法
Synthetic Routes and Reaction Conditions: 5-Acetyl Rhein can be synthesized through the acetylation of Rhein. The process involves the reaction of Rhein with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of 5-Acetyl Rhein follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions: 5-Acetyl Rhein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound, Rhein.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Rhein and other reduced forms.
Substitution: Various substituted anthraquinone derivatives.
相似化合物的比较
5-Acetyl Rhein is compared with other anthraquinone derivatives such as:
Rhein: The parent compound with similar pharmacological activities but without the acetyl group.
Emodin: Another anthraquinone derivative with potent anti-inflammatory and anticancer properties.
Aloe-emodin: Known for its laxative effects and potential anticancer activity.
Uniqueness of 5-Acetyl Rhein: 5-Acetyl Rhein stands out due to its enhanced pharmacological properties, particularly its improved anti-inflammatory and antitumor activities compared to its parent compound, Rhein .
属性
IUPAC Name |
5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O7/c1-7(18)24-12-4-2-3-9-14(12)16(21)13-10(15(9)20)5-8(17(22)23)6-11(13)19/h2-6,19H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGHQNHYFJYUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433463 | |
| Record name | 5-Acetyl Rhein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875535-35-6 | |
| Record name | 5-Acetyl Rhein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)
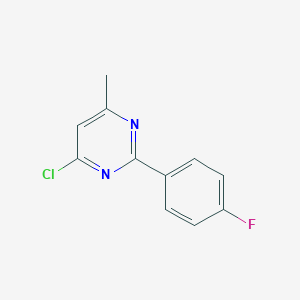

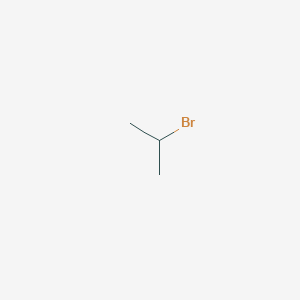
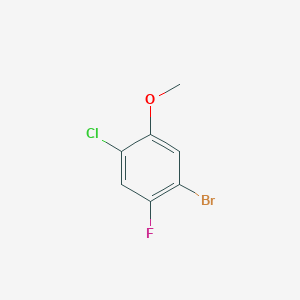
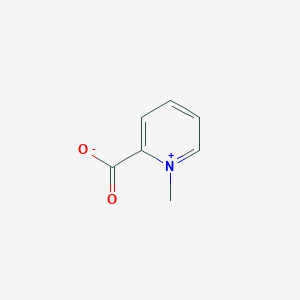
![8-chloro-1-methyl-5-(4-methylpiperazin-1-yl)-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B125211.png)
